7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound that belongs to the class of triazolo-pyridine derivatives, which are known for their diverse biological activities. This compound features a triazole ring fused to a pyridine structure, with a tributylstannyl group attached at the seventh position. The presence of the tributyltin moiety enhances its solubility and potential reactivity in various chemical reactions. The compound is classified as an organotin compound due to the presence of tin in its structure, which is often utilized in organic synthesis and medicinal chemistry.
The synthesis of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods, primarily focusing on the functionalization of the triazolo-pyridine framework. One common approach involves the use of copper-catalyzed reactions under aerobic conditions, which facilitate the formation of N-C and N-N bonds necessary for constructing the triazole structure.
Technical details include:
Recent literature indicates that tributyltin reagents can be introduced via nucleophilic substitution reactions or coupling reactions involving organometallic intermediates .
The molecular formula for 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is . The structure consists of:
The compound's molecular weight is approximately 398.19 g/mol. The presence of the tributylstannyl group significantly influences its physical properties, such as solubility and reactivity.
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine participates in various chemical reactions typical for organotin compounds. These include:
Technical details indicate that these reactions can be conducted under mild conditions and often yield high selectivity towards desired products .
The mechanism by which 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine exerts its effects is largely dependent on its interactions with biological targets. The triazole moiety is known to interact with enzyme binding sites due to its ability to mimic purine structures.
Data suggests that:
This dual action makes it a candidate for further investigation in drug design and development .
Relevant data indicates that its physicochemical properties are conducive for applications in organic synthesis and medicinal chemistry .
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine has several scientific uses:
The ongoing research into this compound highlights its versatility and potential across various fields .
The systematic IUPAC name for this compound is 7-(tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine, accurately describing the covalent bond between the tributyltin group and the C7 carbon of the triazolopyridine core [2]. Its molecular formula is C₁₈H₃₁N₃Sn, with a molecular weight of 408.15 g/mol. The structure features a bicyclic heteroaromatic system comprising a 1,2,4-triazole ring fused to pyridine at bond positions 1-2a and 5-6 (Figure 1). The tributylstannyl group (-Sn(C₄H₉)₃) is attached at the electron-rich C7 position, which exhibits enhanced reactivity toward electrophilic substitution and metal-catalyzed coupling [4] [7].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁N₃Sn |
Average Mass | 408.15 g/mol |
IUPAC Name | 7-(tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine |
Structural Formula | ![Core structure with SnBu₃ at C7] |
Physical State (25°C) | Liquid |
Purity Specification | ≥95% |
Storage Conditions | Refrigerated (2-8°C) |
Regioisomeric differentiation is critical, as the 6- and 8-stannylated analogues exhibit distinct reactivity profiles:Table 2: Structural Differentiation of Triazolopyridine Stannyl Isomers
Isomer Position | CAS Registry Number | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|
7-Stannyl | 1245816-22-1 | C₁₈H₃₁N₃Sn | Highest reactivity in Stille coupling |
6-Stannyl | 1204580-82-4 | C₁₈H₃₁N₃Sn | Steric hindrance at C7 position |
8-Stannyl | 1245816-23-2 | C₁₈H₃₁N₃Sn | Altered electronic distribution |
The C7 regioisomer demonstrates optimal electronic configuration for metal-catalyzed cross-coupling due to reduced steric encumbrance and favorable orbital alignment compared to C6- or C8-substituted counterparts [4] [7]. This positional advantage facilitates transmetalation in palladium-catalyzed reactions, underpinning its synthetic utility.
The compound is uniquely identified by CAS Registry Number 1245816-22-1, with additional catalog numbers including SY3H95ECD9D8 (Synthonix Corporation) and MFCD13151992 (MDL Number) [2]. Common synonyms reflect naming variations and commercial sourcing:
Commercial suppliers (e.g., Synthonix Corporation, Matrix Scientific) list this compound under inventory codes SY3H95ECD9D8 and 070052-1G, respectively, typically with purity certifications ≥95% [2] [4]. The absence of trivial names underscores its specialized application as a synthetic intermediate rather than a bioactive entity. Documentation accessibility is maintained through Sigma-Aldrich (Product Link: https://synthonix.com/5873.html) and VWR (Catalog Number: 101943-100) for research procurement [2] [4].
The emergence of 7-tributylstannyl[1,2,4]triazolo[1,5-a]pyridine parallels advancements in heterocyclic stannylation chemistry during the early 2010s. Following foundational work on triazolopyridine synthesis (e.g., Huntsman's trifluoroacetic anhydride-mediated cyclization, 2005; Ueda's copper-catalyzed oxidative coupling, 2009), efficient routes to halogenated derivatives enabled direct metal-halogen exchange strategies [3]. The specific stannylated derivative was first reported circa 2012–2015, coinciding with intensified research into Stille coupling-compatible heterocycles for pharmaceutical prototyping [2] [7].
Synthetic accessibility via lithiation-stannylation sequences of 7-bromo[1,2,4]triazolo[1,5-a]pyridine precursors provided the initial pathway, though contemporary methods now favor direct C-H stannylation under palladium or copper catalysis [3] [8]. Patent literature (CN113416188A) documents optimized manufacturing approaches using hydroxylamine sulfonic acid and p-toluenesulfonic acid catalysts, enabling multi-gram synthesis with reduced purification requirements [8]. The compound's commercial availability since approximately 2016 (Synthonix Corporation) marks its establishment as a specialized building block for medicinal chemistry and materials science [2].
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine occupies a strategic niche in synthetic organic chemistry due to three principal attributes:
Transmetalation Efficiency: The electron-deficient triazolopyridine nucleus enhances transmetalation kinetics in Stille couplings versus electron-rich heterocycles. This facilitates room-temperature reactions with aryl/vinyl halides under mild Pd(0) catalysis, enabling conjugation with pharmacophores sensitive to harsh conditions [2] [4]. Comparative kinetic studies demonstrate 2.3-fold faster coupling than 2-tributylstannylpyridine, attributable to the triazole ring's electron-withdrawing character [4].
Regiochemical Precision: Unlike stannylated five-membered heterocycles (e.g., imidazoles, triazoles), the fused bicyclic system prevents tautomeric ambiguity, ensuring exclusive reactivity at the C7-Stannyl bond. This eliminates side products arising from alternative coupling sites, enhancing reaction fidelity in complex syntheses [6] [8].
Directed Functionalization: The triazole nitrogen atoms enable chelation-assisted regioselective functionalization of peripheral positions. Subsequent to Stille coupling, residual halogenation or metallation at C5/C6 proceeds with ortho-directing effects from N1/N3, enabling sequential cross-coupling for ternary hybrid systems [3] [8].
Table 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Stannylated Heterocycle | Relative Rate (kₑₜ) | Typical Coupling Yield (%) | Key Application |
---|---|---|---|
7-Stannyl-[1,2,4]triazolo[1,5-a]pyridine | 1.00 (reference) | 82-89 | Pharmaceutical building blocks |
2-(Tributylstannyl)thiophene | 0.37 | 78 | Conjugated polymers |
6-Stannyl-2,2'-bipyridine | 0.29 | 65 | Ligands for metal complexes |
5-Tributylstannyl-1-methylimidazole | 0.51 | 71 | Bioactive compound synthesis |
The compound's primary application resides in constructing triazolopyridine-containing pharmaceuticals, exemplified by kinase inhibitors and antitumor agents where this scaffold mimics purine bioisosteres [5] [9]. Recent innovations exploit its participation in cascade coupling-cyclization sequences to access polycyclic systems inaccessible via classical methods. For example, tandem Stille-Heck reactions generate tricyclic triazolopyridine-quinoline hybrids in a single operation [3] [8]. Industrial adoption remains constrained by tributyltin handling requirements, driving research into polymer-supported or microreactor-based platforms to enhance operational safety [4].
Scheme 1: Principal Synthetic Routes to the Triazolopyridine Core
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: